molecular formula C13H19FN2O B8351742 (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine

(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine

Cat. No.: B8351742
M. Wt: 238.30 g/mol
InChI Key: MWYYPTBESHJHCO-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and methoxy groups in its structure can significantly influence its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxy group may influence the compound’s solubility and metabolic stability, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups. These features can significantly influence its pharmacological properties, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.30 g/mol

IUPAC Name

(3R,5R)-5-fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C13H19FN2O/c1-17-13-4-2-10(3-5-13)7-16-8-11(14)6-12(15)9-16/h2-5,11-12H,6-9,15H2,1H3/t11-,12-/m1/s1

InChI Key

MWYYPTBESHJHCO-VXGBXAGGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@@H](C[C@H](C2)F)N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC(C2)F)N

Origin of Product

United States

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